molecular formula C12H10N2 B2895253 2-[(4-Ethylphenyl)methylidene]propanedinitrile CAS No. 215817-85-9

2-[(4-Ethylphenyl)methylidene]propanedinitrile

Cat. No.: B2895253
CAS No.: 215817-85-9
M. Wt: 182.226
InChI Key: IMQCNKNDHGZZTE-UHFFFAOYSA-N
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Description

2-[(4-Ethylphenyl)methylidene]propanedinitrile is a high-value chemical building block belonging to the benzylidenemalononitrile family, offered for research and development purposes. This compound features a propanedinitrile (dicyano) group attached to a methylidene bridge, conjugated with a 4-ethylphenyl ring, a structure known to confer significant reactivity and utility in organic synthesis . Compounds of this class are typically characterized by an electron-deficient alkene, making them excellent acceptors in addition reactions and cyclization processes, which are fundamental steps in constructing more complex heterocyclic and molecular architectures . As a research chemical, this compound serves as a versatile synthon and intermediate in medicinal chemistry, agrochemical research, and materials science. Structural analogs, such as the 4-methoxy and 4-methyl derivatives, are recognized for their role as intermediates in pharmaceutical and pesticide development . The electrophilic nature of the methylidene double bond allows it to undergo various reactions, enabling researchers to explore new synthetic pathways and develop novel compounds with potential biological activity . This product is provided with a guaranteed high purity level (>99%), analyzed by techniques such as HPLC, GC-MS, and NMR spectroscopy to ensure consistency and reliability for sensitive research applications . It is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. It must not be used in food, drugs, or household products.

Properties

IUPAC Name

2-[(4-ethylphenyl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-2-10-3-5-11(6-4-10)7-12(8-13)9-14/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQCNKNDHGZZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethylphenyl)methylidene]propanedinitrile typically involves the reaction of 4-ethylbenzaldehyde with malononitrile in the presence of a base. The reaction is carried out under reflux conditions, often using ethanol as a solvent. The base, such as piperidine or pyridine, facilitates the condensation reaction, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethylphenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Ethylphenyl)methylidene]propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Ethylphenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives
  • 2-[(4-Bromophenyl)hydroxymethylene]propanedinitrile (C₁₀H₅BrN₂O) Molecular Weight: 249.06 g/mol. Properties: The bromine atom increases molecular polarity (PSA = 60.05 Ų) and enhances intermolecular interactions via halogen bonding. The hydroxyl group further contributes to hydrogen bonding, as seen in its 3D crystal network formation . Applications: Potential use in supramolecular chemistry due to its hydrogen-bonding capabilities.
  • [Chloro(phenyl)methylidene]propanedinitrile (C₁₀H₅ClN₂) Synonym: α-Chlorobenzalmalononitrile. Properties: The electron-withdrawing chlorine atom stabilizes the conjugated system, lowering the LUMO energy. This compound is noted for its use in riot control agents due to rapid vaporization and irritant properties .
Nitro- and Amino-Substituted Derivatives
  • 2-[(2-Nitrophenyl)methylidene]propanedinitrile (C₁₀H₅N₃O₂)

    • Safety Profile : Classified under GHS as hazardous (H302: harmful if swallowed). The nitro group enhances thermal stability but introduces explosive risks under certain conditions .
    • LogP : 3.93, indicating moderate lipophilicity suitable for organic semiconductor applications .
  • 2-[(Dimethylamino)methylidene]propanedinitrile (C₆H₇N₃) Crystallography: The dimethylamino group forms a dihedral angle of 7.95° with the propanedinitrile core, creating a non-planar structure. Weak C–H⋯N hydrogen bonds facilitate 3D network assembly in the solid state .
Heterocyclic Hybrids
  • 3-Amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile Synthesis: Derived from 2-[bis(methylthio)methylene]propanedinitrile via one-pot reactions with piperidine and sodium sulfide. Bioactivity: Exhibits antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to the thiophene ring’s electron-rich system disrupting bacterial membranes .

Physicochemical Properties Comparison

Compound Name Molecular Weight (g/mol) LogP PSA (Ų) Key Applications Evidence ID
2-[(4-Ethylphenyl)methylidene]propanedinitrile 182.23 ~3.5* ~56.8* Organic electronics, precursors
[Chloro(phenyl)methylidene]propanedinitrile 192.62 2.8 56.8 Riot control agents
2-[(3-Fluorophenyl)methylidene]propanedinitrile 171.16 3.1 56.8 Semiconductor dopants
2-[(Dimethylamino)methylidene]propanedinitrile 121.14 1.2 56.8 Crystal engineering

*Estimated values based on analogous structures.

Biological Activity

2-[(4-Ethylphenyl)methylidene]propanedinitrile, a compound with the chemical formula C13H13N2, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological effects, mechanisms of action, and possible applications in drug development.

Chemical Structure and Properties

The compound features a unique structure characterized by a propanedinitrile backbone with an ethylphenyl substituent. This configuration is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized in Table 1.

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Bacillus subtilis4.69
Escherichia coli8.33
Pseudomonas aeruginosa13.40

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence of anticancer activity. Studies have indicated that the compound can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected are still under investigation but may involve interactions with key regulatory proteins in cancer cell metabolism.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, including enzymes and receptors. This interaction can lead to alterations in enzyme activity and signal transduction pathways, ultimately resulting in the observed biological effects.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the compound against a panel of bacterial strains, revealing significant inhibition at low concentrations. The study highlighted structure-activity relationships (SAR) suggesting that modifications to the ethyl group could enhance activity.
  • Cancer Cell Proliferation : In vitro assays demonstrated that treatment with this compound resulted in reduced viability of various cancer cell lines, with IC50 values indicating potent activity.

Comparative Analysis

When compared to structurally similar compounds, such as 2-[(4-Methylphenyl)methylidene]propanedinitrile and 2-[(4-Chlorophenyl)methylidene]propanedinitrile, the ethyl-substituted variant shows enhanced biological activity, likely due to the steric effects and electronic properties imparted by the ethyl group.

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
2-[(4-Methylphenyl)methylidene]propanedinitrileModerateLow
2-[(4-Chlorophenyl)methylidene]propanedinitrileLowModerate

Q & A

Basic Research Questions

Q. How can the crystal structure of 2-[(4-Ethylphenyl)methylidene]propanedinitrile be experimentally determined?

  • Methodology :

  • Single-crystal growth : Slow evaporation of an ethanol solution at ambient conditions (48–72 hours) to obtain diffraction-quality crystals .
  • Data collection : Use a single-crystal X-ray diffractometer (e.g., Rigaku systems) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect data up to 0.75 Å resolution .
  • Structure solution : Employ direct methods via SHELXS-97 for phase determination and SHELXL-97 for refinement. Assign anisotropic displacement parameters to non-hydrogen atoms .
  • Hydrogen bonding analysis : Identify C–H⋯N and C–H⋯π interactions using software like Mercury or PLATON. Validate geometry with mean σ(C–C) < 0.003 Å and R-factor < 0.03 .

Q. What spectroscopic methods are suitable for characterizing this compound?

  • Key techniques :

  • FT-IR : Confirm nitrile (C≡N) stretches at ~2200–2250 cm⁻¹ and aromatic C–H vibrations at ~3000 cm⁻¹.
  • NMR : Use 1H^1H and 13C^{13}C NMR in DMSO-d₆ to resolve aromatic protons (δ 7.2–7.8 ppm) and nitrile carbons (δ ~115 ppm).
  • Elemental analysis : Verify purity (>98%) by matching experimental C/H/N ratios to theoretical values .

Q. How can synthetic routes be optimized for derivatives with aromatic substituents?

  • Approach :

  • Condensation reactions : React malononitrile with substituted benzaldehydes (e.g., 4-ethylbenzaldehyde) in ethanol under reflux (80°C, 6 hours).
  • Purification : Recrystallize from ethanol or use column chromatography (silica gel, hexane/ethyl acetate) to isolate products .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved?

  • Strategies :

  • Model validation : Compare multiple refinement models (e.g., SHELXL vs. OLEX2) and cross-check with residual density maps to resolve disorder in aromatic groups .
  • Twinned data : Apply twin law matrices (e.g., HKLF5 format in SHELXL) for datasets with overlapping reflections.
  • Software tools : Use PLATON’s ADDSYM to detect missed symmetry elements and R1All to assess agreement factors .

Q. What computational methods predict the electronic properties of this compound for optoelectronic applications?

  • Protocol :

  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO gap) and dipole moments using Gaussian 16 .
  • Charge-transfer analysis : Simulate UV-Vis spectra with TD-DFT to identify π→π* transitions. Compare with experimental data from solutions in DCM or THF .

Q. How does the compound interact with amyloid aggregates, and what assays validate this?

  • Experimental design :

  • Thioflavin T (ThT) assay : Monitor fluorescence (λₑₓ = 440 nm, λₑₘ = 485 nm) to quantify inhibition of β-sheet formation .
  • IC₅₀ determination : Perform dose-response curves (1–100 µM) using recombinant amyloid-β42. Validate with negative controls (e.g., NIAD-4) .

Q. What strategies analyze non-covalent interactions in crystal packing?

  • Tools :

  • Hirshfeld surface analysis : Map contact distances (dₙᵢ, dₑ) using CrystalExplorer to quantify H-bonding (e.g., C–H⋯N: 2.5–3.0 Å) and π-π stacking (3.4–3.8 Å) .
  • Energy frameworks : Calculate interaction energies (Eₑₗₑc, Eₚₒₗ, Eₛₚₐ) to compare packing stability across polymorphs .

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